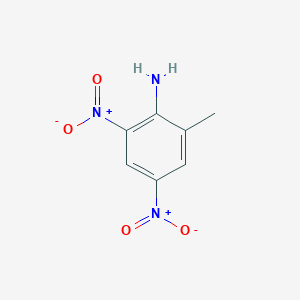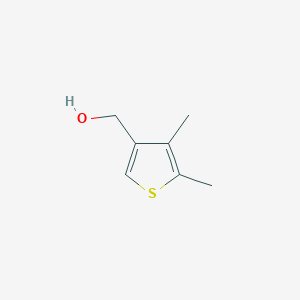
2-Methyl-4,6-dinitroaniline
Übersicht
Beschreibung
2-Methyl-4,6-dinitroaniline is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline, characterized by the presence of two nitro groups at the 4 and 6 positions and a methyl group at the 2 position on the benzene ring. This compound is known for its applications in the synthesis of dyes, herbicides, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-dinitroaniline typically involves the nitration of 2-methylaniline (o-toluidine). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the nitration process is often conducted in a continuous-flow microreactor to enhance safety and efficiency. This method allows for better control of reaction conditions and reduces the risk of hazardous by-products. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4,6-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Reduction: 2-Methyl-4,6-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide action.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of herbicides and other agrochemicals.
Wirkmechanismus
The primary mechanism of action of 2-Methyl-4,6-dinitroaniline, particularly in its role as a herbicide, involves the inhibition of microtubule polymerization. This compound binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. This disruption leads to the inhibition of cell growth and division, ultimately causing the death of the target organism .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Comparison: 2-Methyl-4,6-dinitroaniline is unique due to the presence of a methyl group at the 2 position, which can influence its reactivity and physical properties compared to other dinitroaniline compounds. This structural difference can affect its solubility, melting point, and interaction with biological targets, making it distinct in its applications and effectiveness .
Eigenschaften
IUPAC Name |
2-methyl-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUJSCZRXAFXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323029 | |
| Record name | 2-methyl-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7477-94-3 | |
| Record name | NSC402841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-4,6-dinitroaniline in the synthesis of 5,8-DiMeIQx?
A1: this compound serves as a crucial starting material in one of the synthetic routes explored for the production of 5,8-DiMeIQx [1, 2]. The research highlights two distinct approaches for synthesizing this potent mutagen: one utilizing this compound and the other employing 4-chloro-2-methyl-6-nitroaniline. While both methods successfully yield 5,8-DiMeIQx, the route involving 4-chloro-2-methyl-6-nitroaniline and 2,1,3-benzoselenadiazole intermediates is deemed more convenient [1, 2].
Q2: Why is the alternative synthetic route using 4-chloro-2-methyl-6-nitroaniline considered more advantageous?
A2: While the provided research papers [1, 2] mention that the synthetic route employing 4-chloro-2-methyl-6-nitroaniline is more convenient, they do not explicitly elaborate on the specific reasons for this advantage. Further investigation into the reaction conditions, yields, and overall efficiency of both routes would be necessary to provide a more comprehensive comparison. Factors like the number of synthetic steps, availability and cost of reagents, and ease of purification could contribute to the perceived convenience of the alternative method.
- Grivas, S., & Jägerstad, M. (1989). Synthesis of the potent mutagen 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine. Mutation Research/Genetic Toxicology, 210(1), 1-7.
- Grivas, S., & Jägerstad, M. (1989). Synthesis of the potent mutagen 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine. Mutation Research Letters, 224(2), 147-152.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)



